![molecular formula C10H10BrNO2 B15247957 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile CAS No. 72912-39-1](/img/structure/B15247957.png)
2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile
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Overview
Description
2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile typically involves the bromination of 3,4-dimethoxyphenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of 2-(2-bromo-3,4-dimethoxyphenyl)acetaldehyde or 2-(2-bromo-3,4-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-bromo-3,4-dimethoxyphenyl)ethylamine.
Scientific Research Applications
2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Lacks the bromine substitution, leading to different reactivity and applications.
2-Bromo-4,5-dimethoxyphenylacetonitrile: Similar structure but with different substitution pattern, affecting its chemical properties and uses.
Properties
CAS No. |
72912-39-1 |
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Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(2-bromo-3,4-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3 |
InChI Key |
DUDRWPAFARHZKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC#N)Br)OC |
Origin of Product |
United States |
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